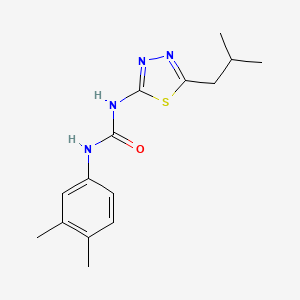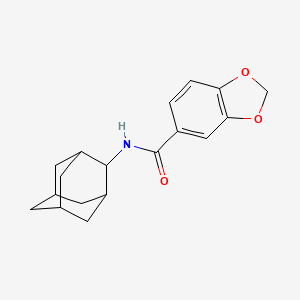
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea, also known as DMTU, is a synthetic compound that has gained attention for its potential use in scientific research. DMTU has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea involves its ability to scavenge reactive oxygen species and other free radicals. N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can also inhibit the activity of enzymes that produce reactive oxygen species, such as NADPH oxidase. By reducing oxidative stress, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can help protect cells from damage and promote cellular survival.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have various biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and protecting against oxidative stress. In animal studies, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its ability to scavenge reactive oxygen species, which can help reduce experimental variability caused by oxidative stress. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to be relatively non-toxic and can be administered in a variety of ways, including orally and intravenously.
One limitation of using N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential to interfere with other cellular processes. Additionally, the effects of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea may vary depending on the specific experimental conditions and the model system being used.
Orientations Futures
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea may have applications in treating other diseases that involve oxidative stress, such as cancer and cardiovascular disease. Further research is needed to fully understand the mechanisms of action of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea and its potential therapeutic uses.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting intermediate with isobutyl isocyanate. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been used in various scientific research studies, including those related to oxidative stress, inflammation, and neuroprotection. In particular, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have antioxidant properties, which can help protect cells from damage caused by reactive oxygen species. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-9(2)7-13-18-19-15(21-13)17-14(20)16-12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGWXRFMGHSPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)
![ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate](/img/structure/B5823861.png)
![5-[2-(4-chlorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5823864.png)
![methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5823869.png)



![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)

amino]ethanol](/img/structure/B5823949.png)